molecular formula C14H15N7 B12806272 2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- CAS No. 57963-47-0

2,4-Pteridinediamine, 6-((methylphenylamino)methyl)-

Cat. No.: B12806272
CAS No.: 57963-47-0
M. Wt: 281.32 g/mol
InChI Key: CMGMRTNWNJMOJV-UHFFFAOYSA-N
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Description

2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- is a synthetic pteridine derivative designed for advanced biochemical and pharmacological research. Compounds within the 2,4-diaminopteridine class are of significant scientific interest due to their structural similarity to folate and pterin cofactors . This structural relationship suggests potential application as a scaffold for investigating enzymes in the folate biosynthesis pathway, such as dihydropteroate synthase (DHPS) . Researchers may utilize this compound to explore the synthesis of novel conjugates or to study the structure-activity relationships of inhibitors targeting key metabolic processes in microorganisms. The presence of the (methylphenylamino)methyl substituent at the 6-position is a key functional handle that can influence the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. This modification is often explored to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds . As a research chemical, it serves as a valuable building block in medicinal chemistry programs aimed at developing new anti-infective or chemotherapeutic agents. Please Note: This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the provided Safety Data Sheet (SDS) before use.

Properties

CAS No.

57963-47-0

Molecular Formula

C14H15N7

Molecular Weight

281.32 g/mol

IUPAC Name

6-[(N-methylanilino)methyl]pteridine-2,4-diamine

InChI

InChI=1S/C14H15N7/c1-21(10-5-3-2-4-6-10)8-9-7-17-13-11(18-9)12(15)19-14(16)20-13/h2-7H,8H2,1H3,(H4,15,16,17,19,20)

InChI Key

CMGMRTNWNJMOJV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- typically involves the reaction of pteridine derivatives with methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in compounds with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Research :
    • The compound is structurally related to known anticancer agents such as methotrexate and aminopterin. Research indicates that derivatives of pteridine compounds can act as folic acid antagonists, which inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms. Studies have shown that modifications to the pteridine structure can enhance its efficacy against various tumors .
  • Synthesis of Methotrexate Analogues :
    • 2,4-Pteridinediamine derivatives are used as intermediates in the synthesis of methotrexate analogues. The synthesis involves multistep reactions where the pteridine framework is modified to improve pharmacological properties. For instance, the introduction of different side chains can lead to compounds with enhanced selectivity and reduced toxicity .
  • Vascular Endothelial Growth Factor Receptor Inhibition :
    • Recent studies have explored compounds similar to 2,4-pteridinediamine as inhibitors of vascular endothelial growth factor receptors (VEGFRs). These inhibitors are crucial in cancer therapy as they can prevent tumor angiogenesis, thereby inhibiting tumor growth and metastasis .

Case Study 1: Methotrexate Synthesis

A notable study focused on improving the synthesis of methotrexate by utilizing intermediates derived from 2,4-pteridinediamine. The researchers demonstrated that by modifying the pteridine structure, they could achieve higher yields of methotrexate through refined reaction conditions and purification techniques. This work highlights the importance of pteridine derivatives in optimizing cancer treatment protocols .

Case Study 2: Antitumor Activity

In another study, a series of pteridine derivatives were synthesized and tested for their antitumor activity. The findings indicated that specific substitutions on the pteridine ring significantly enhanced the compounds' inhibitory effects on tumor cells. This research underlines the potential for developing new anticancer drugs based on pteridine chemistry .

Mechanism of Action

The mechanism of action of 2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

  • Electron-Withdrawing Groups: Chlorine in 6-[[(4-chlorophenyl)amino]methyl]- enhances potency but may increase toxicity .
  • Amino Group Positioning: 2,4-Diamino configurations (as in the target compound) are optimal for DHFR binding, whereas 2,4,7-triamino derivatives (e.g., 6-phenyl-2,4,7-triaminopteridine) may exhibit reduced specificity .

Key Findings :

  • The bromomethyl intermediate is versatile for attaching aryl/alkyl groups via nucleophilic substitution .
  • Wittig condensation enables elongation of side chains for improved antifolate activity (e.g., edatrexate derivatives) .
  • Steric hindrance from bulky groups (e.g., adamantyl) reduces reaction efficiency, suggesting the methylphenyl group balances reactivity and yield .

Physicochemical Properties

Comparative data on solubility and stability:

Compound Solubility Melting Point Stability Reference
6-(Bromomethyl)-2,4-pteridinediamine HBr Slightly in DMSO >195°C (dec.) Sensitive to moisture
6-Methyl-2,4-pteridinediamine Not reported Not reported Stable under refrigeration
Target Compound (hypothesized) Low aqueous solubility ~200–220°C Stable in dry conditions N/A

Key Findings :

  • Bromine substitution increases hydrophilicity compared to methylphenyl, which likely reduces aqueous solubility .
  • The methylphenyl group may enhance metabolic stability by resisting enzymatic degradation .

Biological Activity

2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- is a compound of interest in medicinal chemistry due to its structural similarities to established therapeutic agents like methotrexate. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula: C11_{11}H12_{12}N4_{4}
  • Molecular Weight: 224.24 g/mol
  • CAS Number: 708-74-7

The compound acts primarily as a dihydrofolate reductase (DHFR) inhibitor, a mechanism shared with several antimetabolites used in cancer therapy. DHFR is crucial for the synthesis of nucleotides needed for DNA replication and repair. By inhibiting this enzyme, the compound can effectively disrupt cellular proliferation in rapidly dividing cells.

Antitumor Activity

Research indicates that derivatives of pteridine compounds exhibit significant antitumor properties. The specific compound has shown promising results against various cancer cell lines. For instance:

  • Case Study: In a study involving L-1210 mouse leukemia lymphoblasts, a related pteridine derivative demonstrated a substantial increase in survival rates when administered at doses of 5 mg/kg, leading to over 200% lifespan extension in treated mice .

Antimicrobial Properties

Some studies have suggested that pteridine derivatives possess antimicrobial activity. The structural characteristics of 2,4-pteridinediamine may contribute to this effect, although specific data on this compound's antimicrobial efficacy remains limited.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of various pteridine derivatives compared to 2,4-Pteridinediamine, 6-((methylphenylamino)methyl)-:

Compound NameActivity TypeIC50 (µM)Reference
2,4-Diamino-6-(bis-2-chloroethyl)aminomethyl pteridineAntitumor0.5
MethotrexateAntitumor0.1
2,4-Diamino-6-hydroxymethylpteridineAntitumor0.3
2,4-Pteridinediamine, 6-((methylphenylamino)methyl)-Antitumor (predicted)TBDCurrent Study

Synthesis and Derivatives

The synthesis of 2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- can be achieved through nucleophilic displacement reactions involving various side chains. This flexibility allows for the development of numerous analogs with potentially enhanced biological activities.

Synthesis Methodology

The synthesis typically involves:

  • Starting from a basic pteridine scaffold.
  • Introducing functional groups via nucleophilic substitution.
  • Purifying the resultant compound through chromatography.

Future Directions

Further research is warranted to explore:

  • In Vivo Studies: Comprehensive animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies: Detailed investigations into the molecular interactions between the compound and DHFR.
  • Structure-Activity Relationship (SAR): Analyzing how modifications to the chemical structure influence biological activity.

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